molecular formula C20H29NO3 B5146658 N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine CAS No. 332108-69-7

N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine

Cat. No.: B5146658
CAS No.: 332108-69-7
M. Wt: 331.4 g/mol
InChI Key: SPZABYOQAAZMLA-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethoxybenzyl)tricyclo[3311~3,7~]decan-1-amine is a complex organic compound characterized by its unique tricyclic structure and the presence of a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decan-1-amine core. This can be achieved through a series of cyclization reactions. The trimethoxybenzyl group is then introduced via a nucleophilic substitution reaction, where the amine group of the tricyclic core reacts with a suitable benzyl halide derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Benzyl halides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups to the benzyl moiety .

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine involves its interaction with specific molecular targets. The trimethoxybenzyl group can interact with various enzymes and receptors, potentially modulating their activity. The tricyclic core provides structural stability and influences the compound’s overall bioactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-22-17-8-19(24-3)18(23-2)7-16(17)12-21-20-9-13-4-14(10-20)6-15(5-13)11-20/h7-8,13-15,21H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZABYOQAAZMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC23CC4CC(C2)CC(C4)C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160936
Record name N-[(2,4,5-Trimethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332108-69-7
Record name N-[(2,4,5-Trimethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332108-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,4,5-Trimethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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